molecular formula C9H12N2O4 B1368336 Diethyl 1H-pyrazole-3,4-dicarboxylate CAS No. 37687-26-6

Diethyl 1H-pyrazole-3,4-dicarboxylate

Cat. No. B1368336
M. Wt: 212.2 g/mol
InChI Key: VZKOLHTYHOVCKT-UHFFFAOYSA-N
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Patent
US08017604B2

Procedure details

Under an atmosphere of argon, hydrazine monohydrate hydrochloride (1.91 g, 28 mmol) and HCl (36.5% in water, 2.8 ml) were added to a solution of 2-dimethylaminomethylene-3-oxo-succinic acid diethyl ester (6.8 g, 28 mmol, obtained by the method of Hanzlowsky et al., J. Heterocyclic Chem. 2003, 40(3), 487-498) in ethanol (100 ml). The mixture was heated to 60° C. (3 h). The solvent was evaporated, and the residue was taken up in dichloromethane and washed (water). The organic layer was dried (Na2SO4), the solvent was evaporated and the title compound (1.81 mg, 31%) was isolated from the mixture by column chromatography (silica gel, heptane:ethyl acetate=100:0-60:40). MS (m/e)=383.3 [M+H+].
Name
hydrazine monohydrate hydrochloride
Quantity
1.91 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
2-dimethylaminomethylene-3-oxo-succinic acid diethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
31%

Identifiers

REACTION_CXSMILES
Cl.O.[NH2:3]N.Cl.[CH2:6]([O:8][C:9](=[O:22])[C:10](=[CH:18][N:19](C)C)[C:11](=O)[C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH3:7]>C(O)C>[CH2:15]([O:14][C:12]([C:11]1[NH:3][N:19]=[CH:18][C:10]=1[C:9]([O:8][CH2:6][CH3:7])=[O:22])=[O:13])[CH3:16] |f:0.1.2|

Inputs

Step One
Name
hydrazine monohydrate hydrochloride
Quantity
1.91 g
Type
reactant
Smiles
Cl.O.NN
Name
Quantity
2.8 mL
Type
reactant
Smiles
Cl
Name
2-dimethylaminomethylene-3-oxo-succinic acid diethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C(C(=O)OCC)=O)=CN(C)C)=O
Step Two
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained by the method of Hanzlowsky et al., J
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
WASH
Type
WASH
Details
washed (water)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1NN=CC1C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.81 mg
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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